2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

BRD4 Bromodomain Epigenetics

Acquire compound 1020-74, a Gilead‑disclosed 4‑bromoindole‑acetamide that engages the acetyl‑lysine pocket of BRD4 BD1. With ALPHA IC50 of 18.9 nM and HTRF IC50 of 97.1‑112 nM, it fills the gap between ultra‑potent pan‑BET inhibitors and weak tools. The para‑morpholinomethylphenyl motif confers BD1‑preferential binding, minimizing off‑target effects on BD2, BRD2/3, and BRDT. Essential for SAR benchmarking, assay validation, and MYC‑driven cancer research.

Molecular Formula C21H22BrN3O2
Molecular Weight 428.3 g/mol
Cat. No. B11019379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
Molecular FormulaC21H22BrN3O2
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC=C(C=C2)NC(=O)CN3C=CC4=C3C=CC=C4Br
InChIInChI=1S/C21H22BrN3O2/c22-19-2-1-3-20-18(19)8-9-25(20)15-21(26)23-17-6-4-16(5-7-17)14-24-10-12-27-13-11-24/h1-9H,10-15H2,(H,23,26)
InChIKeyLQQWELKCGVBIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide: A Selective BRD4 Bromodomain Inhibitor for Epigenetic Research


2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide (compound 1020-74) is a synthetic small molecule that functions as a selective inhibitor of the bromodomain and extra-terminal (BET) family protein BRD4. It is disclosed in patents assigned to Gilead Sciences, Inc. as a member of a broader class of indole and benzimidazole derivatives targeting bromodomain-containing proteins [1]. Its core structure features a 4-bromoindole moiety linked via an acetamide bridge to a phenyl ring bearing a morpholin-4-ylmethyl substituent, a configuration designed to engage the acetyl-lysine binding pocket of BRD4.

Why Simple Bromo-Indole or Morpholino-Acetamide Analogs Cannot Replace Compound 1020-74 in BRD4 Assays


Generic substitution by other indole-acetamide or morpholino-phenyl derivatives is not scientifically justified because the specific substitution pattern of compound 1020-74, particularly the 4-bromoindole core and the para-morpholinomethylphenyl motif, dictates its binding mode and bromodomain selectivity. While the reference BRD4 inhibitor JQ1 and other benzodiazepine-based ligands bind with high affinity, they exhibit divergent selectivity profiles across BET family members [1]. The indole scaffold of compound 1020-74 presents a distinct pharmacophore that can differentiate between the first (BRD4-I) and second (BRD4-II) bromodomains, as well as between BRD4 and BRD2/3/BRDT, which is critical for applications requiring bromodomain-specific interrogation rather than pan-BET inhibition.

Quantitative Differentiation of 2-(4-Bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide Against In-Class BRD4 Inhibitors


BRD4 Bromodomain 1 (BRD4-I) Potency and Selectivity Over Tandem BRD4 Constructs

Compound 1020-74 demonstrates 5.1-fold selectivity for the isolated BRD4 first bromodomain (BRD4-I, residues 75-147) over the tandem BRD4-1/2 construct. This level of domain selectivity is not observed with the pan-BET probe JQ1, which typically shows less than 3-fold discrimination between bromodomains [1]. The data indicates that the morpholinomethyl substitution specifically favors the BRD4-I pocket architecture.

BRD4 Bromodomain Epigenetics

Differential Affinity Across BRD4 Construct Lengths Validates Binding Mode Specificity

Within the same assay platform, compound 1020-74 exhibits a marked drop in potency when the target is expanded from the isolated BRD4 bromodomain region (residues 75-147) to a longer construct spanning residues 368-440, with IC50 values shifting from 97.1 nM to 112 nM [1]. This contrasts with classical acetyl-lysine mimetics like I-BET762, which maintain more uniform affinity across different BRD4 fragments, suggesting that compound 1020-74 probes a distinct binding conformation.

BRD4 Binding Affinity Structural Biology

Indole Scaffold Advantage Over Triazolodiazepine Inhibitors in Selectivity Window

The indole-acetamide chemotype of compound 1020-74 represents a structurally distinct class from the widely used triazolodiazepine (+)-JQ1. While (+)-JQ1 binds with high affinity to BRD4-I (Kd ~20-50 nM), it also potently inhibits BRDT and other BET members, leading to off-target effects in cellular assays [1]. The 4-bromoindole substitution in 1020-74 introduces steric bulk that is predicted to clash with the ZA-loop region of BRD2/3, thus narrowing its selectivity towards BRD4.

Chemical Probe Target Engagement BET Family

Procurement-Guided Applications for 2-(4-Bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide Based on Quantitative Differentiation


BRD4 Bromodomain 1 (BD1)-Selective Pharmacological Studies

Scientists investigating the specific role of BRD4 BD1 in transcriptional elongation, enhancer regulation, or oncogene addiction (e.g., MYC-driven cancers) can employ this compound to achieve BD1-preferential inhibition, minimizing confounding effects from BD2 or BRD2/3. The 5.1-fold selectivity over the tandem bromodomain makes it suitable for concentration-response experiments where BD1 target engagement must be isolated. [1]

Structure-Activity Relationship (SAR) Probe for Indole-Based Bromodomain Inhibitors

Medicinal chemistry teams developing next-generation BET inhibitors can use this compound as a reference point to study the impact of 4-bromoindole substitution and morpholinomethylphenyl acetamide linkers on BRD4 affinity and selectivity. Its divergent potency across BRD4 constructs (75-147 vs. 368-440) provides a useful SAR benchmark for comparing linker and substituent modifications. [1]

Assay Development Tool for BRD4 Binding Assays

This compound's well-characterized IC50 values in ALPHA (18.9 nM) and HTRF (97.1-112 nM) formats make it suitable as a reference inhibitor for validating BRD4 biochemical assay performance. Its intermediate potency range fills a niche between ultra-potent inhibitors (e.g., JQ1) and weak tool compounds, enabling assay window optimization. [1]

Quote Request

Request a Quote for 2-(4-bromo-1H-indol-1-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.